molecular formula C12H12Br2 B14272261 Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- CAS No. 151265-24-6

Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-

Cat. No.: B14272261
CAS No.: 151265-24-6
M. Wt: 316.03 g/mol
InChI Key: PTTFLXLJFPETSM-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is a compound that belongs to the bicyclo[3.1.0]hexane family. These compounds are characterized by their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. The presence of bromine atoms and a phenyl group in this compound adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes often involves the annulation of cyclopropenes with aminocyclopropanes. For instance, a (3 + 2) annulation process can be employed, where cyclopropenes react with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields a range of cyclopropene and cyclopropylaniline derivatives with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for bicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions. These reactions often use carbenes and metallocarbenes to form the three-membered ring, which is then fused to a five-membered ring . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The presence of bromine atoms and a phenyl group enhances its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.1.0]hexane: The parent compound without the bromine and phenyl substitutions.

    3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: A compound with oxygen atoms in the ring structure.

Uniqueness

Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is unique due to the presence of bromine atoms and a phenyl group, which significantly alter its chemical properties and reactivity compared to other bicyclo[3.1.0]hexane derivatives. These substitutions make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

151265-24-6

Molecular Formula

C12H12Br2

Molecular Weight

316.03 g/mol

IUPAC Name

6,6-dibromo-1-phenylbicyclo[3.1.0]hexane

InChI

InChI=1S/C12H12Br2/c13-12(14)10-7-4-8-11(10,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

PTTFLXLJFPETSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(C2(Br)Br)C3=CC=CC=C3

Origin of Product

United States

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